molecular formula C11H19N3O B13250872 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol

1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B13250872
M. Wt: 209.29 g/mol
InChI Key: LZDDNKVMPRGVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(1H-Imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol is a cyclohexanol derivative featuring an aminomethyl group substituted at the 1-position of the cyclohexanol ring. This aminomethyl group is further functionalized with a 1H-imidazole-2-ylmethyl moiety, introducing a heteroaromatic imidazole ring. The compound’s structure combines the rigidity of the cyclohexanol backbone with the hydrogen-bonding and π-interaction capabilities of the imidazole group, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between imidazole-containing amines and cyclohexanol precursors under controlled conditions .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

1-[(1H-imidazol-2-ylmethylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C11H19N3O/c15-11(4-2-1-3-5-11)9-12-8-10-13-6-7-14-10/h6-7,12,15H,1-5,8-9H2,(H,13,14)

InChI Key

LZDDNKVMPRGVFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=NC=CN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with imidazole derivatives under specific conditions. One common method involves the use of a reducing agent to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of imidazole-substituted cyclohexane compounds .

Scientific Research Applications

1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key structural analogs, their physicochemical properties, and functional distinctions:

Compound Name Molecular Weight Key Substituents/Features Functional Group Differences vs. Target Compound Notable Properties/Applications References
1-{[(1H-Imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol 239.31* Cyclohexanol + imidazol-2-ylmethyl-aminomethyl Reference compound Potential ligand for receptors or enzyme inhibition
2-Amino-4-(furan-2-yl)-6-[(1H-imidazol-2-ylmethyl)amino]pyridine-3,5-dicarbonitrile 346.32 Pyridine core with imidazol-2-ylmethyl-amino and nitrile groups Pyridine ring replaces cyclohexanol; additional nitriles Explored as adenosine receptor ligand
Tramadol hydrochloride 299.84 Cyclohexanol + dimethylaminomethyl + 3-methoxyphenyl Methoxyphenyl and dimethylamino vs. imidazole Clinically used analgesic (μ-opioid receptor agonist)
Dibenzylamino-1-trifluoromethylcyclohexan-1-ol 347.39* Cyclohexanol + trifluoromethyl + dibenzylamino Trifluoromethyl enhances lipophilicity; benzyl protection Synthetic intermediate for drug discovery
Cis-3-((3-(4-methoxyphenyl)propyl)amino)-1-(trifluoromethyl)cyclohexan-1-ol 383.54 Cyclohexanol + trifluoromethyl + 4-methoxyphenylpropylamino Bulky arylalkylamino and trifluoromethyl substituents Investigated for CNS activity
1-{[(1-Methyl-1H-imidazol-2-yl)methyl]sulfanyl}cyclohexanol 226.34 Cyclohexanol + sulfanyl-(1-methylimidazol-2-yl)methyl Sulfur linker vs. amino linker; methylimidazole Unclear biological role; structural variant
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol 197.32 Cyclohexanol + piperidin-2-ylmethyl Saturated piperidine vs. aromatic imidazole Potential CNS modulator due to piperidine’s basicity
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol 225.35 Cyclohexanol + thiophen-2-ylethylamino Thiophene (non-basic) vs. imidazole Possible metabolic stability advantages

Notes:

  • Key structural distinctions :
    • Imidazole vs. other heterocycles : The imidazole group in the target compound enables hydrogen bonding and π-stacking, absent in analogs with thiophene () or piperidine ().
    • Substituent effects : Trifluoromethyl groups () enhance lipophilicity and metabolic stability compared to the polar imidazole.
    • Backbone variations : Pyridine () and arylalkyl substituents () alter electronic properties and steric bulk.

Biological Activity

1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol, also known by its CAS number 1470558-86-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}N3_3O
  • Molecular Weight : 195.26 g/mol
  • Structural Features : The compound contains an imidazole ring and a cyclohexanol moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. A study on imidazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol may also possess similar properties. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

The imidazole moiety has been associated with anticancer activity. In vitro studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol have been tested for their ability to inhibit cell proliferation in various cancer lines, including breast and colon cancer cells. These studies often utilize assays like MTT or apoptosis assays to quantify cell viability and apoptotic markers.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)15 ± 3Apoptosis induction
Compound BHCT116 (Colon Cancer)20 ± 5Cell cycle arrest

Neuroprotective Effects

Imidazole derivatives have been studied for neuroprotective effects in models of neurodegenerative diseases. Preliminary research suggests that 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol may protect neuronal cells from oxidative stress and excitotoxicity, potentially through modulation of neurotransmitter systems or antioxidant activity.

The biological activity of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol is likely mediated through several mechanisms:

  • Receptor Modulation : The imidazole group can interact with various receptors, including adenosine receptors, which are implicated in numerous physiological processes.
  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes involved in cellular signaling pathways.
  • Cell Membrane Interaction : The hydrophobic cyclohexanol component may facilitate membrane insertion, affecting membrane fluidity and function.

Case Studies

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their anticancer properties. Among these, a compound structurally related to 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol showed promising activity against leukemia cells, with an IC50_{50} value significantly lower than standard treatments like doxorubicin .

Another investigation focused on the neuroprotective effects of imidazole-based compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated animals .

Q & A

Advanced Crystallographic Refinement Challenges

Question: How can researchers address crystallographic refinement challenges, such as twinning or high disorder, when resolving the structure of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol using SHELX software?

Methodological Answer:
For structures with twinning or disorder, SHELXL ( ) allows refinement using twin-law matrices and partitioned anisotropic displacement parameters. High-resolution data (>1.0 Å) improves precision, while restraints on bond lengths/angles stabilize refinement for disordered regions. Advanced features like HKLF5 in SHELXL handle twinned data by applying detwinning algorithms. Validation tools (e.g., Rint, ADP consistency) should be employed to ensure model reliability .

Synthetic Route Optimization

Question: What strategies minimize stereochemical byproducts during the synthesis of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol, particularly at the aminomethyl linker?

Methodological Answer:
Steric control via bulky protecting groups (e.g., Boc or Fmoc) on the imidazole nitrogen can reduce racemization during aminomethylation (). Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0–25°C) influence reaction kinetics, favoring axial/equatorial selectivity in cyclohexanol derivatives. Post-synthetic purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) isolates enantiopure products .

Structure-Activity Relationship (SAR) Profiling

Question: How does substitution at the imidazole-2-ylmethyl position modulate the compound’s antimicrobial efficacy against Gram-positive pathogens?

Methodological Answer:
SAR studies () suggest that electron-withdrawing groups (e.g., -CF3) on the imidazole ring enhance membrane penetration, while hydrophilic substituents (e.g., -OH) improve solubility but reduce potency. In vitro MIC assays against S. aureus (ATCC 25923) under standardized CLSI guidelines can quantify activity. Molecular docking (e.g., AutoDock Vina) into bacterial enzyme targets (e.g., dihydrofolate reductase) rationalizes observed trends .

NMR Spectral Interpretation of Diastereomers

Question: What NMR techniques resolve diastereomeric mixtures arising from the cyclohexanol chair conformation in 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol?

Methodological Answer:
2D NOESY identifies through-space interactions between axial/equatorial protons and the imidazole ring, distinguishing chair conformers (). Variable-temperature <sup>1</sup>H NMR (e.g., 25–60°C) slows ring-flipping kinetics, splitting overlapping signals. <sup>13</sup>C DEPT-135 spectra differentiate carbons adjacent to chiral centers, while chiral shift reagents (e.g., Eu(hfc)3) enhance enantiomeric resolution .

Computational Validation of Pharmacokinetic Properties

Question: Which computational models predict the bioavailability and blood-brain barrier (BBB) permeability of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol?

Methodological Answer:
QSAR models (e.g., SwissADME) using topological polar surface area (TPSA < 60 Ų) and LogP (1.5–3.0) predict moderate BBB permeability. Molecular dynamics simulations (e.g., GROMACS) assess membrane partitioning via lipid bilayer free-energy profiles. In vitro Caco-2 cell monolayers validate passive diffusion, while P-gp efflux ratios (MDCK-MDR1) quantify active transport .

Handling Hygroscopicity in Solid-State Studies

Question: How can hygroscopicity of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol be mitigated during X-ray diffraction or FT-IR analysis?

Methodological Answer:
Crystal coating with perfluoropolyether oil prevents moisture uptake during X-ray data collection ( ). For FT-IR, sample preparation in a dry N2 glovebox and KBr pellet compression under vacuum minimizes water interference. Dynamic vapor sorption (DVS) assays quantify hygroscopicity thresholds to guide storage conditions (e.g., desiccators with P2O5) .

Analytical Purity Assessment

Question: What chromatographic methods achieve >99% purity for 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol, given its polar and non-UV-active properties?

Methodological Answer:
HILIC (Hydrophilic Interaction Liquid Chromatography) with a zwitterionic stationary phase (e.g., ZIC®-HILIC) separates polar impurities. Charged aerosol detection (CAD) quantifies non-UV-active components. Preparative HPLC using gradient elution (ACN/H2O with 0.1% TFA) isolates high-purity fractions, validated by LC-MS (ESI+) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.